molecular formula C19H16N6O2 B11251255 7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11251255
M. Wt: 360.4 g/mol
InChI Key: YVVXSENCXDNFDG-UHFFFAOYSA-N
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Description

7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The initial step involves the synthesis of the carbazole derivative, such as 9-ethyl-9H-carbazole, through a series of reactions including nitration, reduction, and alkylation.

    Tetrazolopyrimidine Ring Formation: The next step involves the formation of the tetrazolopyrimidine ring system. This can be achieved through cyclization reactions involving appropriate precursors like aminopyrimidines and azides under specific conditions.

    Coupling Reactions: The final step involves coupling the carbazole moiety with the tetrazolopyrimidine ring system using reagents like coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole or tetrazolopyrimidine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups onto the carbazole or tetrazolopyrimidine rings.

Scientific Research Applications

7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential use as a building block in organic synthesis.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and cellular functions.

    Modulation of Receptor Activity: The compound can modulate the activity of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: A simpler carbazole derivative with similar structural features.

    Tetrazolopyrimidine Derivatives: Compounds with similar tetrazolopyrimidine ring systems but different substituents.

    Carbazole-based Dyes: Compounds used in organic electronics and photonics with similar carbazole moieties.

Uniqueness

7-(9-ethyl-9H-carbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of carbazole and tetrazolopyrimidine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

7-(9-ethylcarbazol-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C19H16N6O2/c1-2-24-15-6-4-3-5-12(15)13-9-11(7-8-16(13)24)17-10-14(18(26)27)20-19-21-22-23-25(17)19/h3-10,17H,2H2,1H3,(H,26,27)(H,20,21,23)

InChI Key

YVVXSENCXDNFDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C=C(NC4=NN=NN34)C(=O)O)C5=CC=CC=C51

Origin of Product

United States

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